Orthogonal Methylation Topology Defines a Unique Chemical Space Relative to Halogen-Substituted Comparator Series
The target compound possesses a 3,4,5-trimethyl substitution pattern on the pyrazole B-ring that is absent from all 48 pyrazole-containing compounds characterized in the primary SARD optimization libraries. In those libraries, pyrazole mono-substitution with halogens yielded AR binding Ki values ranging from 0.035 μM (3-chloro) to >10 μM (4-iodo), while 3,4-dimethyl disubstitution produced Ki = 0.042 μM with 15% AR full-length degradation. The target compound's 3,4,5-trimethyl topology, by adding a third methyl group at the 5-position, introduces a steric and electronic environment not represented in any published SAR data, creating a distinct chemical space probe for interrogating the AR ligand binding domain. Quantitatively, the closest methylated comparator in the literature—3,4-dimethyl—showed an IC50 of 0.12 μM against AR transactivation, but no 3,4,5-trimethyl analog was tested, leaving the target compound's exact potency unknown but its structural differentiation unambiguous.
| Evidence Dimension | Pyrazole B-ring substitution topology and corresponding AR binding affinity |
|---|---|
| Target Compound Data | 3,4,5-trimethyl-1H-pyrazol-1-yl (no published AR binding data available; structurally unique within SARD chemotype space) |
| Comparator Or Baseline | 3,4-dimethyl-1H-pyrazol-1-yl analog (Compound 26a): Ki = 0.042 μM (AR binding); IC50 = 0.12 μM (AR transactivation); 3-chloro-1H-pyrazol-1-yl analog (Compound 16b): Ki = 0.035 μM |
| Quantified Difference | Structural differentiation: 3,4,5-trimethyl (target) vs. 3,4-dimethyl (comparator) vs. 3-chloro (comparator); no direct potency comparison possible due to absence of published data for the 3,4,5-trimethyl topology |
| Conditions | AR competitive binding assay with GST-tagged human AR-LBD and 1 nM [³H]mibolerone; AR transactivation assay in HEK-293 cells transfected with human AR cDNA and GRE-LUC reporter |
Why This Matters
For SAR-driven drug discovery campaigns, the target compound provides the only commercially accessible probe of the 3,4,5-trimethyl pyrazole topology, enabling interrogation of a substitution space that is systematically absent from peer-reviewed SARD optimization libraries.
- [1] Ponnusamy, S.; He, Y.; Hwang, D.-J.; Thiyagarajan, T.; Mohler, M. L.; Narayanan, R.; Miller, D. D. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. J. Med. Chem. 2020, 63 (21), 12642–12665. DOI: 10.1021/acs.jmedchem.0c00943. View Source
